
N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H28N4O3S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is acetylcholinesterase (AChE), a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Mode of Action
This compound: interacts with its target, AChE, by inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, increasing the concentration of this neurotransmitter at the synapse, which can lead to prolonged neuron excitation .
Biochemical Pathways
The action of This compound primarily affects the cholinergic pathways. By inhibiting AChE, the compound increases the availability of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. This can have downstream effects on various cognitive processes, potentially alleviating symptoms of diseases like Alzheimer’s .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the prolongation of acetylcholine’s action at synapses. This can enhance cholinergic transmission, which may have potential therapeutic effects in conditions characterized by decreased cholinergic activity, such as Alzheimer’s disease .
生化学分析
Biochemical Properties
Related compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . This suggests that N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide may also interact with enzymes and other proteins, potentially influencing biochemical reactions.
Cellular Effects
The cellular effects of this compound are not well-documented. Related compounds have been shown to influence cell function. For example, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been shown to inhibit acetylcholinesterase, which could influence cell signaling pathways and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to inhibit acetylcholinesterase, suggesting that this compound may also interact with biomolecules and influence gene expression .
生物活性
N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in pharmacological research for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical moieties. The process may include the formation of the piperazine ring, sulfamoyl group attachment, and the acetamide linkage.
Anticonvulsant Activity
Research has shown that derivatives of this compound exhibit significant anticonvulsant properties. A study evaluated several analogs for their efficacy in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated that certain derivatives demonstrated protective effects against seizures, particularly in the MES model, which is indicative of their potential utility in treating epilepsy.
Table 1: Summary of Anticonvulsant Activity in Animal Models
Compound | Dose (mg/kg) | MES Protection | scPTZ Protection | Toxicity |
---|---|---|---|---|
12 | 100 | Yes | No | Low |
13 | 100/300 | Yes | Yes | Moderate |
19 | 300/100 | Yes | No | Low |
24 | 100 | Yes | No | Low |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines, including HepG2 (human liver hepatocellular carcinoma). The findings suggest that certain derivatives possess cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.
Table 2: Cytotoxicity Against HepG2 Cells
Compound | IC50 (μM) |
---|---|
6e | <3.80 |
6g | <5.00 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the phenyl and piperazine rings have been shown to significantly affect both anticonvulsant and cytotoxic activities. For instance, the presence of electron-withdrawing groups on the aromatic rings enhances activity against specific targets.
Case Studies
Several studies have explored the pharmacological profiles of compounds related to this compound:
- Anticonvulsant Screening : A study published in Pharmaceutical Chemistry Journal reported on a series of piperazine derivatives, noting that those with trifluoromethyl substitutions exhibited superior anticonvulsant activity compared to others lacking such modifications .
- Cytotoxic Evaluation : Research conducted on derivatives indicated that modifications at the 3-position of the anilide moiety were crucial for enhancing cytotoxicity against cancer cell lines .
- Toxicological Assessments : The rotarod test was employed to evaluate neurological toxicity, revealing that several compounds exhibited low toxicity profiles while maintaining anticonvulsant efficacy .
科学的研究の応用
The compound exhibits various biological activities, primarily in the realms of anticancer and anticonvulsant effects. Recent studies have demonstrated its efficacy against several cancer cell lines, showcasing a promising therapeutic profile.
Anticancer Activity
Recent research has highlighted the anticancer potential of N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide. The following table summarizes findings from various studies:
Cell Line | Inhibition (%) | Reference |
---|---|---|
SNB-19 | 86.61 | |
OVCAR-8 | 85.26 | |
NCI-H460 | 75.99 | |
HOP-92 | 67.55 | |
MDA-MB-231 | 51.88 |
These results indicate that the compound has substantial growth inhibition effects on various cancer cell lines, suggesting its potential as an anticancer agent.
Anticonvulsant Activity
In addition to anticancer properties, this compound has been evaluated for anticonvulsant activity. A study synthesized various derivatives and tested their efficacy in animal models, revealing significant anticonvulsant effects comparable to established medications .
Case Studies
-
Case Study on Anticancer Effects :
- A study conducted on the effectiveness of the compound against ovarian cancer cells (OVCAR-8) demonstrated a significant reduction in cell viability, with a reported inhibition percentage of 85.26%. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinity to target proteins involved in cancer progression .
- Case Study on Anticonvulsant Effects :
特性
IUPAC Name |
N-[3-methyl-4-[2-(4-phenylpiperazin-1-yl)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-17-16-19(23-18(2)26)8-9-21(17)29(27,28)22-10-11-24-12-14-25(15-13-24)20-6-4-3-5-7-20/h3-9,16,22H,10-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTKYBUUEJBVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。